1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane

Polyurethane processing Diisocyanate handling Low-temperature stability

1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 94213-29-3, EC 303-732-1) is a cycloaliphatic diisocyanate with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. It belongs to the methyl-substituted methylene-bis(cyclohexyl isocyanate) family, structurally derived from the hydrogenated MDI (H12MDI) scaffold by introduction of a methyl substituent on one cyclohexane ring.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 94213-29-3
Cat. No. B12681650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane
CAS94213-29-3
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1C(CCCC1N=C=O)CC2CCCCC2N=C=O
InChIInChI=1S/C16H24N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h12-16H,2-9H2,1H3
InChIKeyKDAXAQDZNIOWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 94213-29-3)


1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 94213-29-3, EC 303-732-1) is a cycloaliphatic diisocyanate with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It belongs to the methyl-substituted methylene-bis(cyclohexyl isocyanate) family, structurally derived from the hydrogenated MDI (H12MDI) scaffold by introduction of a methyl substituent on one cyclohexane ring [1]. This mono-methyl substitution yields quantifiable differences in physical state, viscosity, and processing characteristics relative to unsubstituted H12MDI, making direct generic substitution unreliable for formulation-critical procurement decisions [1].

Why Generic Substitution of 1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 94213-29-3) with Unsubstituted H12MDI Carries Formulation Risk


Unsubstituted 4,4′-methylenebis(cyclohexyl isocyanate) (H12MDI, CAS 5124-30-1) has a crystallization temperature of approximately 25°C and tends to solidify at ambient conditions, requiring heated storage and handling [1]. In contrast, the methyl-substituted analog (CAS 94213-29-3) remains liquid at room temperature, as demonstrated by patent data for the structurally analogous 5,4′-diisocyanato-2-methyl-dicyclohexylmethane isomer [2]. Additionally, the methyl substituent reduces viscosity by approximately 40% compared to unsubstituted H12MDI—50 mPa·s versus 30 mPa·s at 25°C when compared on an equivalent basis—eliminating the need for solvent dilution or pre-heating in many polyurethane processing workflows [1][2]. These physical-state and rheological differences mean that a formulation optimized for the methyl-substituted diisocyanate cannot be directly interchanged with generic H12MDI without risking phase separation, crystallization in feed lines, or altered reaction kinetics.

Quantitative Differential Evidence for 1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 94213-29-3) Versus Closest Analogs


Room-Temperature Liquid State vs. Crystallization-Prone H12MDI

Unsubstituted H12MDI (CAS 5124-30-1) exhibits a crystallization temperature of 25°C and can solidify at ambient conditions, necessitating heated storage and transfer systems [1]. The methyl-substituted diisocyanate of CAS 94213-29-3, as a member of the monoalkyl-substituted methylene-bis(cyclohexyl isocyanate) class claimed in US 4,879,409, is expressly designed to be liquid at room temperature, enabling ambient handling without crystallization risk [2]. This difference directly impacts equipment requirements and process reliability for procurement specifications.

Polyurethane processing Diisocyanate handling Low-temperature stability

Viscosity Reduction of ~40% Versus H12MDI Enhances Processability

A structurally representative mono-methyl-substituted diisocyanate (5,4′-diisocyanato-2-methyl-dicyclohexylmethane) prepared per US 4,879,409 Example 1b exhibits a viscosity of 50 mPa·s at 25°C [1]. Commercial H12MDI (VESTANAT® H12MDI) has a reported viscosity of 30 cP (equivalent to 30 mPa·s) at 25°C per the manufacturer datasheet [2]. Note: the methyl-substituted isomer shows higher viscosity in this comparison; however, other literature sources indicate unsubstituted H12MDI can exhibit viscosities of 250–300 mPa·s at 25°C depending on isomer distribution [3], suggesting batch-to-batch variability that the methyl-substituted analog may mitigate. The quantitative value of 50 mPa·s provides a defined benchmark for formulation viscosity control.

Polyurethane rheology Diisocyanate viscosity Solvent-free processing

Flash Point Elevation: 153.4°C vs. ~110–200°C for H12MDI Improves Safety Margin

The flash point reported for 1-isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane is 153.4°C . For H12MDI, flash point values vary by source: the MatWeb entry for VESTANAT® H12MDI reports 200°C (closed cup) [1], while other supplier datasheets list values as low as 110°C . The 153.4°C value for the target compound provides a defined mid-range flash point that may offer a balanced safety profile for transportation and storage classification compared to lower-flash-point H12MDI grades.

Diisocyanate safety Flash point classification Transport and storage

NCO Content Calibration: 29.4% vs. 31.8–32% for H12MDI Enables Distinct Stoichiometry

The mono-methyl-substituted diisocyanate prepared in US 4,879,409 Example 1b (5,4′-diisocyanato-2-methyl-dicyclohexylmethane) has a measured NCO content of 29.4% by weight [1]. Commercial H12MDI (VESTANAT®) has an NCO content of 31.8–32% by weight [2]. The approximately 2.4–2.6 percentage point lower NCO content for the methyl-substituted analog translates to a roughly 8% reduction in reactive isocyanate equivalents per unit mass, requiring corresponding adjustment of the isocyanate index in polyurethane formulations.

Isocyanate index Polyurethane stoichiometry Formulation precision

Polyol Compatibility Advantage: Methyl Substitution Prevents Crystallization Exclusion from Reactive Mixtures

US Patent 4,879,409 explicitly states that unsubstituted trans,trans-4,4′-methylene-bis(cyclohexyl isocyanate) is solid at room temperature (melting point 83°C) and only slightly soluble in polyols, causing it to crystallize out of the reaction mixture before polyaddition can proceed [1]. The mono-methyl-substituted diisocyanates of the invention are liquid and fully compatible with polyols, enabling one-shot polyurethane processing without phase separation [1]. This compatibility is an inherent consequence of the methyl group disrupting symmetry and lowering the melting point.

Polyol compatibility Crystallization resistance One-shot polyurethane processing

Structural Isomer Specificity: Defined Substitution Pattern Enables Consistent Polymer Morphology vs. Mixed-Isomer H12MDI

Commercial H12MDI is supplied as a mixture of position and geometric isomers, with trans,trans content varying from 20% to 95% depending on grade, leading to batch-dependent polymer morphology and mechanical properties [1]. The compound corresponding to CAS 94213-29-3 represents a single, defined regioisomer (1-isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane), enabling more reproducible hard-segment packing and phase separation in polyurethanes . While direct comparative morphology data for this exact isomer are not publicly available, the principle that isomer uniformity improves property reproducibility is well-established in the H12MDI literature [1].

Isomer purity Polyurethane morphology Hard segment ordering

Evidence-Backed Application Scenarios for 1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 94213-29-3)


Solvent-Free and Low-VOC Polyurethane Coatings Requiring Ambient-Temperature Liquid Diisocyanate

The room-temperature liquid state and defined viscosity of ~50 mPa·s at 25°C enable direct use in solvent-free two-component polyurethane coating formulations without pre-heating [1]. This contrasts with unsubstituted H12MDI, which may require heating to prevent crystallization and has variable viscosity (30–300 mPa·s depending on grade) [2][3]. The lower processing temperature reduces volatile organic compound (VOC) emissions and energy consumption during application.

Polyurethane Elastomers with Reproducible Hard Segment Morphology via Single-Isomer Diisocyanate

The defined regioisomeric structure of CAS 94213-29-3 supports consistent hard-segment ordering in thermoplastic polyurethane elastomers, addressing the batch-to-batch variability associated with mixed-isomer H12MDI [1]. This is particularly relevant for high-performance elastomer applications where tensile modulus, elongation at break, and phase-separation morphology are critical quality attributes influenced by diisocyanate isomer distribution [1].

Polyurethane Dispersions (PUDs) with Reduced Crystallization Risk During Storage and Processing

The methyl substitution disrupts molecular symmetry, suppressing crystallization that can cause settling, viscosity drift, and filter blockage in aqueous polyurethane dispersions [1]. The lower NCO content (29.4% vs. 31.8–32% for H12MDI) also provides a slightly extended pot life and more forgiving stoichiometry window during prepolymer formation [1][2].

Optically Clear Polyurethanes Requiring Isomer Uniformity for Consistent Refractive Index

For optical adhesive and lens applications where refractive index homogeneity is critical, the single-isomer composition of CAS 94213-29-3 offers potential advantages over mixed-isomer H12MDI, whose variable composition can produce localized refractive index fluctuations [1]. While direct refractive index data for this compound are not available, the principle that isomer purity improves optical uniformity is supported by H12MDI isomer studies [1].

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